Bepotastine Besilate

Description

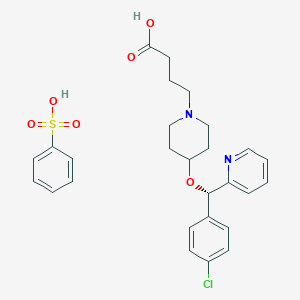

Structure

2D Structure

Properties

IUPAC Name |

benzenesulfonic acid;4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGHXQPQKQPSBB-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172577 | |

| Record name | Bepotastine besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190786-44-8 | |

| Record name | Bepotastine besilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190786-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepotastine besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190786448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bepotastine besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(S)-(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinbutanoico acido Benzenesulfonato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPOTASTINE BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W18MO1QR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Bepotastine Besilate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bepotastine (B66143) besilate is a second-generation antihistamine distinguished by a multifaceted mechanism of action that provides comprehensive anti-allergic activity.[1][2] Its therapeutic efficacy stems from three primary pharmacological actions: potent and selective antagonism of the histamine (B1213489) H1 receptor, stabilization of mast cells to prevent the release of inflammatory mediators, and inhibition of eosinophil migration into inflamed tissues.[3][4][5] This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways and laboratory workflows.

Introduction

The allergic response is a complex cascade initiated by allergen exposure in sensitized individuals, leading to the release of histamine and other pro-inflammatory substances.[2][6] Bepotastine besilate was developed to target key events in this cascade.[7] Originally approved in Japan for oral use in treating allergic rhinitis and urticaria, its ophthalmic formulation is now widely used for allergic conjunctivitis.[2][4][8] This guide delineates the molecular and cellular interactions that define bepotastine's therapeutic profile, offering a technical resource for the scientific community.

Core Mechanisms of Action

This compound exerts its anti-allergic effects through a combination of direct receptor antagonism and modulation of key immune cell functions.

Selective Histamine H1 Receptor Antagonism

The primary mechanism of bepotastine is its function as a direct, potent, and highly selective antagonist of the histamine H1 (H1) receptor.[1][9][10] Upon release from mast cells, histamine binds to H1 receptors on nerve endings and blood vessels, triggering the classic symptoms of an allergic reaction such as itching and increased vascular permeability.[2][11] Bepotastine competitively blocks this interaction, thereby preventing the initiation of the downstream signaling cascade.[11] In vitro receptor-binding assays have demonstrated that bepotastine has a high affinity for the H1 receptor with negligible affinity for other receptors, including histamine H3, α1-, α2-, and β-adrenergic, serotonin (B10506) (5-HT2), muscarinic, and benzodiazepine (B76468) receptors, which minimizes the risk of off-target adverse effects.[1][9][10]

Mast Cell Stabilization

Beyond receptor antagonism, bepotastine exhibits potent mast cell-stabilizing activity.[2][12][13] In allergic individuals, the cross-linking of IgE antibodies on the surface of mast cells by an allergen triggers a complex signaling cascade that results in degranulation—the fusion of intracellular granules with the cell membrane and the release of pre-formed mediators like histamine.[4][11] Bepotastine inhibits this process, reducing the release of histamine and other pro-inflammatory mediators, such as leukotrienes and platelet-activating factor.[11][12] This action effectively dampens the initial phase of the allergic response.[13]

Inhibition of Eosinophil Migration and Activation

Bepotastine also plays a critical role in attenuating the late-phase allergic reaction by inhibiting the migration and activity of eosinophils.[3][4][12] Eosinophils are key effector cells in allergic inflammation, recruited to tissues by chemoattractants such as leukotriene B4 (LTB4) and eotaxin.[3][14] Bepotastine has been shown to suppress eosinophil chemotaxis and infiltration into conjunctival and airway tissues in both in vitro and in vivo models.[3][15] This effect is complemented by its ability to inhibit the production of Interleukin-5 (IL-5), a critical cytokine for eosinophil differentiation, survival, and activation.[1][9][10]

Pharmacological Data: A Quantitative Summary

The multifaceted actions of this compound have been quantified in various non-clinical studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of Bepotastine and Comparators

| Assay | Species/Cell Type | Stimulant | This compound | Ketotifen Fumarate | Olopatadine HCl | Citation(s) |

|---|---|---|---|---|---|---|

| Histamine Release | Rat Peritoneal Mast Cells | A23187 (Ionophore) | Significant inhibition at 1 mM | Inhibition at 0.1 mM (attenuated at 1 mM) | No inhibition up to 1 mM | [14] |

| Eosinophil Chemotaxis | Guinea Pig Peritoneal Eosinophils | Leukotriene B4 (LTB4) | Dose-dependent inhibition (0.1 mM & 1 mM) | Dose-dependent inhibition (0.1 mM & 1 mM) | Slight inhibition at 1 mM |[14] |

Table 2: Comparative In Vivo Efficacy in Allergic Conjunctivitis Models

| Model | Endpoint | This compound (1.0%) | Comparator | Outcome | Citation(s) |

|---|---|---|---|---|---|

| Passive Sensitization | Vascular Hyperpermeability | More effective | Levocabastine (0.025%) | Bepotastine showed significantly greater inhibition. | [3] |

| Histamine-Induced | Vascular Hyperpermeability | More effective | Olopatadine (0.1%) | Bepotastine showed significantly greater inhibition. | [3] |

| PAF-Induced | Eosinophil Infiltration | More effective | Ketotifen (0.05%) | Bepotastine more effectively suppressed infiltration. |[3] |

Table 3: Key Pharmacokinetic Parameters of Oral this compound in Healthy Humans

| Parameter | Value (for 10 mg dose) | Unit | Note | Citation(s) |

|---|---|---|---|---|

| Cmax (Peak Plasma Concentration) | ~99.9 | ng/mL | Rapid absorption. | [16] |

| AUC_last (Area Under the Curve) | ~388.9 | ng·h/mL | Reflects total drug exposure. | [16] |

| Tmax (Time to Peak Concentration) | ~1.2 | hours | - | [1] |

| Protein Binding | ~55 | % | - | [1][17] |

| Metabolism | Minimal | - | Not significantly metabolized by CYP450 enzymes. | [1][4][7] |

| Elimination Half-life | ~2.5 | hours | - | [4] |

| Excretion | 75 - 90 | % | Excreted unchanged in urine. |[4][17] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize the mechanism of action of this compound.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the H1 receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293).

-

Radioligand: [³H]mepyramine (a potent H1 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Mianserin or another suitable H1 antagonist.

-

Test compound: this compound, serially diluted.

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation fluid and counter.[18]

-

-

Methodology:

-

Membrane Preparation: Culture and harvest cells expressing the H1 receptor. Lyse the cells and isolate the membrane fraction via differential centrifugation. Determine protein concentration.[18]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer + radioligand + membranes.

-

Non-specific Binding (NSB): Assay buffer + radioligand + membranes + excess unlabeled antagonist (Mianserin).

-

Competition Binding: Assay buffer + radioligand + membranes + serial dilutions of bepotastine.

-

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate for 60-120 minutes at 25°C to allow binding to reach equilibrium.[18]

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Detection: Place filters in vials with scintillation fluid and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the concentration of bepotastine. Use non-linear regression analysis to determine the IC50 (concentration of bepotastine that inhibits 50% of specific radioligand binding) and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Mast Cell Degranulation Assay

This protocol measures the ability of bepotastine to inhibit the release of granule contents from mast cells.

-

Materials:

-

Mast cells: Rat peritoneal mast cells or a cultured cell line (e.g., RBL-2H3).[14][19]

-

Stimulant: Calcium ionophore A23187 or antigen for IgE-sensitized cells.[3][14]

-

Assay substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (for β-hexosaminidase).

-

Lysis buffer (e.g., Triton X-100) to determine total mediator release.

-

Stop solution (e.g., glycine (B1666218) buffer).

-

96-well plates and a microplate reader.

-

-

Methodology:

-

Cell Preparation: Isolate and suspend mast cells in a suitable buffer.[14]

-

Pre-incubation: Add bepotastine (at various concentrations) or vehicle control to the cell suspension and pre-incubate for 20-120 minutes at 37°C.[14]

-

Stimulation: Add the stimulant (e.g., A23187) to induce degranulation. Incubate for a further 10-15 minutes at 37°C.[14] Controls should include unstimulated cells (baseline release) and cells lysed with detergent (total release).

-

Termination: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

-

Mediator Measurement: Carefully transfer the supernatant to a new plate. Lyse the cell pellets to measure the remaining intracellular β-hexosaminidase. Add the substrate to both supernatant and lysate samples and incubate.

-

Detection: Stop the enzymatic reaction and measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition: (% Release = [Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)] x 100). Determine the inhibitory effect of bepotastine relative to the stimulated control.

-

Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol quantifies the ability of bepotastine to inhibit the directed migration of eosinophils toward a chemoattractant.

-

Materials:

-

Methodology:

-

Eosinophil Isolation: Obtain eosinophils and purify them using methods like negative selection to achieve high purity (>98%).[20] Resuspend cells in assay medium.

-

Pre-incubation: Incubate the isolated eosinophils with various concentrations of bepotastine or vehicle control for 20-30 minutes at 37°C.[14]

-

Assay Setup: Add the chemoattractant solution (e.g., LTB4) to the lower wells of the Boyden chamber. Place the polycarbonate filter over the lower wells. Add the eosinophil suspension to the upper wells.[14] A negative control well should contain only assay medium in the lower chamber.

-

Incubation: Incubate the chamber for 90-120 minutes at 37°C in a humidified incubator to allow for cell migration through the filter pores.[14]

-

Cell Counting: After incubation, remove the filter. Scrape or wipe the non-migrated cells from the upper surface of the filter.

-

Staining: Fix and stain the filter to visualize the migrated cells on the lower surface.

-

Data Analysis: Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields for each well. Calculate the inhibition of chemotaxis by bepotastine compared to the control.

-

Conclusion

The therapeutic efficacy of this compound is rooted in a well-defined, synergistic trio of mechanisms. By acting as a potent H1 receptor antagonist, a robust mast cell stabilizer, and an effective inhibitor of eosinophil recruitment, it comprehensively targets the key cellular and molecular drivers of the allergic cascade. This multi-pronged approach provides rapid relief from acute symptoms and mitigates the underlying inflammatory processes characteristic of the late-phase response, establishing bepotastine as a cornerstone agent in the management of allergic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Treatment of allergic conjunctivitis with this compound ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound for the treatment of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and Toxicity Evaluation of this compound 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]

- 12. drugs.com [drugs.com]

- 13. nbinno.com [nbinno.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Inhibitory effect of betotastine besilate on antigen-induced airway eosinophil infiltration and peripheral blood eosinophilia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic comparisons of this compound and bepotastine salicylate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reference.medscape.com [reference.medscape.com]

- 18. benchchem.com [benchchem.com]

- 19. [PDF] Quantitative measurement of mast cell degranulation using a novel flow cytometric annexin-V binding assay. | Semantic Scholar [semanticscholar.org]

- 20. benchchem.com [benchchem.com]

Bepotastine Besilate: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bepotastine (B66143) besilate is a second-generation antihistamine with a multi-faceted pharmacological profile, positioning it as a key therapeutic agent in the management of allergic conditions. It is a highly selective histamine (B1213489) H1 receptor antagonist, but its efficacy extends beyond simple receptor blockade.[1] This technical guide provides an in-depth exploration of the pharmacological properties of bepotastine besilate, detailing its mechanism of action, pharmacokinetics, and clinical effects. The information is presented to support further research and drug development efforts in the field of allergy and immunology.

Mechanism of Action

This compound exerts its anti-allergic effects through a combination of pharmacodynamic actions, primarily targeting the initial and late phases of the allergic response.

Histamine H1 Receptor Antagonism

Mast Cell Stabilization

A crucial aspect of bepotastine's profile is its ability to stabilize mast cells. This action prevents the degranulation of mast cells upon allergen exposure, thereby inhibiting the release of histamine and other pro-inflammatory mediators, such as leukotrienes and prostaglandins.[2][4] This dual action of H1 receptor antagonism and mast cell stabilization contributes to its rapid onset and sustained duration of action.

Inhibition of Eosinophil Migration and Anti-Inflammatory Effects

Beyond its immediate antihistaminic and mast cell-stabilizing effects, this compound demonstrates significant anti-inflammatory properties. It has been shown to inhibit the migration of eosinophils to sites of inflammation, a key component of the late-phase allergic reaction.[1][5] This effect is, in part, mediated by the inhibition of leukotriene B4 (LTB4) and the suppression of pro-inflammatory cytokines like Interleukin-5 (IL-5).[2][6]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized following both oral and ophthalmic administration.

Absorption

Following oral administration, bepotastine is rapidly absorbed. After ophthalmic administration of a 1.5% solution, systemic exposure is low. In healthy adults receiving one drop of 1.5% this compound ophthalmic solution in both eyes four times daily for seven days, the maximum plasma concentration (Cmax) was 7.3 ± 1.9 ng/mL, achieved at a Tmax of approximately 1 to 2 hours post-instillation.[7][8][9]

Distribution

Bepotastine exhibits plasma protein binding of approximately 55%.[10]

Metabolism

Bepotastine undergoes minimal metabolism by cytochrome P450 (CYP) isoenzymes.[11][12] In vitro studies have shown that it does not significantly inhibit CYP3A4, CYP2C9, and CYP2C19, suggesting a low potential for drug-drug interactions.[11][12]

Excretion

The primary route of elimination for bepotastine is through renal excretion, with approximately 75-90% of the drug excreted unchanged in the urine.[10] The plasma half-life following oral administration is approximately 2.5 hours.

Pharmacokinetic Parameters

| Parameter | Oral Administration (10 mg) | Ophthalmic Administration (1.5% solution) |

| Cmax (ng/mL) | 99.9 ± 31.4 | 7.3 ± 1.9 |

| Tmax (h) | ~1 | 1-2 |

| AUC (ng·h/mL) | 388.9 ± 102.6 (AUC_last) | Not extensively reported |

| Half-life (h) | ~2.5 | Not extensively reported |

| Protein Binding (%) | ~55 | ~55 |

Preclinical Pharmacology

A summary of key preclinical findings is presented below.

| Parameter | Value | Species/Model |

| H1 Receptor Antagonism (pIC50) | 5.7 | In vitro |

| Mast Cell Stabilization (IC50) | 252 µM | Human Conjunctival Mast Cells |

| Inhibition of Histamine-Induced Vascular Permeability (ED50) | 0.028% | Guinea Pig |

Clinical Efficacy

This compound has demonstrated significant efficacy in the treatment of allergic conjunctivitis and chronic urticaria in numerous clinical trials.

Allergic Conjunctivitis

In studies utilizing the Conjunctival Allergen Challenge (CAC) model, this compound ophthalmic solution (1.0% and 1.5%) was significantly more effective than placebo in reducing ocular itching.[2][13][14] Reductions of 1.2 units or more on a 0-4 unit scale were observed at both 15 minutes and 8 hours post-instillation.[13]

Chronic Urticaria

Oral bepotastine (10 mg twice daily) has been shown to be superior to levocetirizine (B1674955) in reducing the mean Urticaria Activity Score (UAS7) in patients with chronic spontaneous urticaria.[10][15] One study reported a 77.27% decrease in UAS7 from baseline at week 2 for bepotastine, compared to 65.2% for levocetirizine.[10]

Experimental Protocols

Conjunctival Allergen Challenge (CAC) Model

The CAC model is a standardized method to evaluate the efficacy of anti-allergic ophthalmic medications.

A typical CAC protocol involves:

-

Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin prick test to a specific allergen are recruited.

-

Allergen Titration: A baseline challenge is performed to determine the dose of allergen that elicits a standardized allergic response (e.g., a score of ≥2 for itching on a 0-4 scale).[16][17]

-

Drug Administration: Subjects are randomized to receive either this compound ophthalmic solution or a placebo.

-

Allergen Challenge: At predetermined time points after drug administration (e.g., 15 minutes for onset of action, 8 hours for duration), the predetermined allergen dose is instilled into the conjunctival sac.[2]

-

Symptom Evaluation: Ocular symptoms, primarily itching and redness, are graded by both the subject and the investigator at various time points post-challenge (e.g., 3, 5, and 7 minutes for itching) using a standardized scale (typically 0-4).[2][14]

Urticaria Activity Score (UAS)

The UAS is a patient-reported outcome measure used to assess the severity of chronic urticaria. The UAS7 is the sum of the daily UAS over 7 consecutive days.

The daily UAS is calculated by summing the scores for two components:

-

Number of Wheals: Scored on a 0-3 scale (e.g., 0 = none, 1 = <20 wheals, 2 = 20-50 wheals, 3 = >50 wheals or large confluent areas).[18][19]

-

Severity of Itching: Scored on a 0-3 scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).[18][19]

The UAS7 provides a composite score of disease activity over a week, with higher scores indicating greater severity.[20]

In Vitro Mast Cell Stabilization Assay

A general protocol to assess mast cell stabilization involves:

-

Cell Culture: A suitable mast cell line (e.g., rat peritoneal mast cells or human conjunctival mast cells) is cultured.[5][21][22]

-

Pre-incubation: The mast cells are pre-incubated with varying concentrations of this compound.

-

Degranulation Induction: Degranulation is induced using a secretagogue such as compound 48/80 or calcium ionophore A23187.[5][22]

-

Mediator Measurement: The release of histamine or other mast cell mediators (e.g., β-hexosaminidase) into the cell supernatant is quantified using methods like ELISA.[22]

-

IC50 Determination: The concentration of this compound that inhibits 50% of mediator release (IC50) is calculated.

In Vitro Eosinophil Chemotaxis Assay

A general protocol to evaluate the inhibition of eosinophil chemotaxis includes:

-

Eosinophil Isolation: Eosinophils are isolated from a suitable source, such as guinea pig peritoneal fluid.[5][22]

-

Chemotaxis Chamber: A chemotaxis chamber (e.g., Boyden chamber) is used, with a chemoattractant (e.g., LTB4) placed in the lower chamber.[5][22]

-

Cell Treatment: Eosinophils, pre-incubated with or without this compound, are placed in the upper chamber.

-

Migration Assessment: The number of eosinophils that migrate through the filter to the lower chamber is quantified after a specific incubation period.

-

Inhibition Calculation: The percentage inhibition of chemotaxis by this compound is determined.

Safety and Tolerability

This compound is generally well-tolerated in both oral and ophthalmic formulations. The most common adverse event reported with the ophthalmic solution is a mild taste disturbance.[8] Systemic side effects are minimal due to low systemic absorption after topical application. Oral administration has been associated with a low incidence of somnolence compared to first-generation antihistamines.

Conclusion

This compound possesses a robust pharmacological profile characterized by its potent and selective histamine H1 receptor antagonism, mast cell stabilizing properties, and anti-inflammatory effects, including the inhibition of eosinophil migration. Its favorable pharmacokinetic profile, with rapid absorption and minimal metabolism, contributes to its efficacy and safety. Clinical studies have consistently demonstrated its effectiveness in alleviating the symptoms of allergic conjunctivitis and chronic urticaria. This comprehensive profile makes this compound a valuable therapeutic option for the management of allergic diseases and a subject of continued interest for further research and development.

References

- 1. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine this compound | Semantic Scholar [semanticscholar.org]

- 2. Treatment of allergic conjunctivitis with this compound ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]

- 5. This compound, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and Toxicity Evaluation of this compound 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pi.bausch.com [pi.bausch.com]

- 8. Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Comparative study on the efficacy and safety of this compound versus levocetirizine in chronic spontaneous urticaria: A randomised, open-label, parallel study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 11. centaurpharma.com [centaurpharma.com]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Multicenter clinical evaluation of this compound ophthalmic solutions 1.0% and 1.5% to treat allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment of allergic conjunctivitis with this compound ophthalmic solution 1.5% - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Conjunctival allergen challenge. A clinical approach to studying allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conjunctival allergen challenge. A clinical approach to studying allergic conjunctivitis. | Semantic Scholar [semanticscholar.org]

- 18. droracle.ai [droracle.ai]

- 19. allergyclinic.com.au [allergyclinic.com.au]

- 20. Comparison of Urticaria Activity Score Over 7 Days (UAS7) Values Obtained from Once-Daily and Twice-Daily Versions: Results from the ASSURE-CSU Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to the Synthesis of Bepotastine Besilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Bepotastine (B66143) besilate, a second-generation histamine (B1213489) H1 receptor antagonist. The document details the core chemical transformations, experimental protocols, and quantitative data to support research, development, and manufacturing activities.

Introduction

Bepotastine besilate is the benzenesulfonic acid salt of Bepotastine, chemically known as (S)-4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid. The (S)-enantiomer is the pharmacologically active moiety, exhibiting potent antihistaminic properties.[1] Consequently, stereoselective synthesis or efficient chiral resolution is a critical aspect of its manufacturing process. This guide will focus on a prevalent and well-documented synthetic route involving the resolution of a key racemic intermediate.

Overview of the Core Synthetic Pathway

The synthesis of this compound can be broadly categorized into three main strategies[2]:

-

Route A: Synthesis of racemic Bepotastine followed by chiral resolution.

-

Route B: Chiral resolution of a key racemic intermediate, (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine, followed by the addition of the butanoic acid side chain.

-

Route C: Asymmetric synthesis of a chiral precursor, such as (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, which is then elaborated to (S)-Bepotastine.

This guide will provide a detailed exposition of Route B , which is a widely employed and well-documented approach. The key stages of this pathway are:

-

Synthesis of Racemic Intermediate: Preparation of (RS)-4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine.

-

Chiral Resolution: Separation of the desired (S)-enantiomer from the racemic mixture.

-

Side-Chain Alkylation: Condensation of the (S)-intermediate with an ethyl 4-bromobutyrate.

-

Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid (Bepotastine).

-

Salt Formation: Reaction of Bepotastine with benzenesulfonic acid to yield the final besilate salt.

dot

Caption: Overall synthesis pathway for this compound via chiral resolution of a key intermediate.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Synthesis of Racemic 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine

This synthesis involves a multi-step process starting from commercially available precursors.

-

Step 1a: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol This is achieved via a Grignard reaction between pyridine-2-carboxaldehyde and 1-bromo-4-chlorobenzene.[3]

-

Step 1b: Synthesis of 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride The alcohol from the previous step is converted to the corresponding chloride. (4-Chlorophenyl)(pyridin-2-yl)methanol is reacted with thionyl chloride in the presence of toluene.[3]

-

Step 1c: Synthesis of (RS)-4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine The racemic intermediate is formed by reacting 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride with a protected 4-hydroxypiperidine, followed by deprotection. A detailed protocol for a similar O-alkylation is as follows: (4-chlorophenyl)(pyridin-2-yl)methanol is reacted with trichloroacetonitrile (B146778) in the presence of a base to form an intermediate, which is then reacted with tert-butyl-4-hydroxypiperidine-1-carboxylate in the presence of a Lewis acid. The protecting group is subsequently removed with an acid to yield the desired racemic piperidine (B6355638) derivative.[4]

Chiral Resolution of (RS)-4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine

The resolution of the racemic mixture is a critical step to isolate the desired (S)-enantiomer. N-acyl amino acids, such as N-acetyl-L-phenylalanine, are commonly used as resolving agents.[1]

Protocol:

-

Dissolve 4.542 kg of (RS)-2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine in 182 L of ethyl acetate (B1210297).

-

Heat the solution to 65°C with stirring to ensure complete dissolution.

-

Add 1.522 kg of N-acetyl-L-phenylalanine and allow the mixture to react for 1 hour.

-

Cool the mixture to 20°C and allow for crystallization over 6 hours.

-

Filter the precipitate. The filter cake is then redissolved in 130 L of ethyl acetate at 80°C.

-

Cool the solution again to 20°C and allow for recrystallization over 6 hours.

-

Filter the purified crystals to obtain S-2-[(4-chloro-phenyl-)(4-piperidyl oxygen base) methyl] pyridine (B92270) N-ethanoyl-L-Phe salt.[5]

Liberation of the (S)-Piperidine Intermediate

The resolved salt is treated with a base to obtain the free base of the (S)-piperidine intermediate, which is then used in the subsequent step.

Synthesis of Ethyl (S)-4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate

The resolved (S)-piperidine intermediate is alkylated with ethyl 4-bromobutyrate.

Protocol:

-

In a reaction flask, dissolve 20g of (S)-2-[(4-chloro-phenyl-)(piperidines-4-oxygen base) methyl] pyridine in acetone.

-

Add 15.5g of ethyl 4-bromobutyrate and 11g of anhydrous potassium carbonate to the solution.

-

The mixture is heated under reflux with agitation for 7 hours.[6]

-

After the reaction is complete, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure to obtain the crude ethyl ester intermediate.

Hydrolysis of the Ethyl Ester to Bepotastine

The ethyl ester is hydrolyzed to the carboxylic acid (Bepotastine) using a base.

Protocol:

-

The crude ethyl ester from the previous step is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide (B78521) is added, and the mixture is stirred at room temperature.

-

The progress of the hydrolysis is monitored by a suitable chromatographic technique.

-

Upon completion, the reaction mixture is worked up to isolate the Bepotastine free base.[6]

Synthesis of this compound

The final step is the formation of the besilate salt.

Protocol:

-

Dissolve 50 g (0.13 mol) of Bepotastine free base in 500 mL of acetonitrile.

-

Add 20 g (0.11 mol) of benzenesulfonic acid monohydrate to the solution.

-

Seed the reaction mixture with a small amount of this compound (0.5 g, 1.28 mmol) and stir at room temperature for 12 hours.

-

The precipitated solid is collected by filtration and dried to yield this compound as a pale white crystalline powder.[6]

Quantitative Data Summary

The following tables summarize the reported yields and purity for the key steps in the synthesis of this compound.

Table 1: Yields of this compound Synthesis Steps

| Step | Product | Yield (%) | Reference |

| Chiral Resolution | (S)-piperidine•N-acetyl-L-phenylalanine salt | 80% | [5] |

| Salt Formation | This compound | 64% | [6] |

| Final Product (Purified) | High-purity this compound | >80% (overall recovery from purification) | [1] |

Table 2: Purity and Optical Purity Data

| Product | Purity Specification | Value | Reference |

| (S)-piperidine•N-acetyl-L-phenylalanine salt | Optical Purity | 99% | [5] |

| This compound | Optical Purity (ee) | 99.5% | [6] |

| High-Purity this compound | HPLC Purity | >99.9% | [1] |

| High-Purity this compound | Isomer Impurity | <0.1% | [1] |

Experimental and Workflow Visualizations

The following diagrams illustrate the general experimental workflow for key stages of the synthesis.

dot

Caption: General workflow for the chiral resolution step.

dot

Caption: Workflow for the final hydrolysis and salt formation steps.

Conclusion

The synthesis of this compound is a well-established process with a critical stereochemical control step. The pathway involving the chiral resolution of the racemic piperidine intermediate offers a robust and scalable method for producing the desired (S)-enantiomer with high purity. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and manufacturing of this important antihistamine. Careful optimization of each step is crucial to ensure high yields and purity of the final active pharmaceutical ingredient.

References

- 1. A kind of purification method of high-purity bepotastine besylate - Eureka | Patsnap [eureka.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]

- 4. KR20110093130A - Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents [patents.google.com]

- 5. CN105669652A - Improved preparation method of this compound - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to the Synthesis of (S)-Bepotastine Besilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Bepotastine besilate is a second-generation antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis. Its high selectivity for the histamine (B1213489) H1 receptor and favorable safety profile make it a significant therapeutic agent. This technical guide provides a comprehensive overview of the synthesis of (S)-Bepotastine besilate, focusing on chemical pathways, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development.

Chemical Synthesis Overview

The synthesis of (S)-Bepotastine besilate can be broadly categorized into two main strategies:

-

Chiral Resolution: This approach involves the synthesis of a racemic mixture of bepotastine (B66143) followed by the separation of the desired (S)-enantiomer from the (R)-enantiomer using a chiral resolving agent.

-

Asymmetric Synthesis: This strategy employs chiral catalysts or auxiliaries to directly synthesize the (S)-enantiomer, avoiding the formation of the unwanted (R)-enantiomer and thus improving the overall efficiency.

This guide will detail a common and effective synthetic route involving chiral resolution.

Synthesis Pathway

The synthesis of (S)-Bepotastine besilate is a multi-step process that begins with the formation of a key racemic intermediate, which is then resolved to isolate the desired (S)-enantiomer. The subsequent steps involve the addition of the butyric acid side chain and final salt formation.

Caption: Synthetic pathway of (S)-Bepotastine besilate.

Experimental Protocols

Synthesis of rac-4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine

-

Preparation of (4-chlorophenyl)(pyridin-2-yl)methanol (B192788): To a solution of 2-bromopyridine (B144113) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under a nitrogen atmosphere, n-butyllithium is added dropwise. The mixture is stirred for 30 minutes, after which a solution of 4-chlorobenzaldehyde in THF is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Etherification: The (4-chlorophenyl)(pyridin-2-yl)methanol is dissolved in dichloromethane, and the solution is cooled to 0 °C. Thionyl chloride is added dropwise, and the mixture is stirred for 1 hour. The solvent is removed under reduced pressure. The resulting crude chloride is dissolved in a suitable solvent such as dimethylformamide (DMF) and added to a mixture of 4-hydroxypiperidine and a base (e.g., sodium hydride) in DMF. The reaction mixture is stirred at room temperature overnight. Water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the racemic product.

Chiral Resolution of rac-4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine

-

A solution of L-(+)-tartaric acid in a suitable solvent (e.g., ethanol (B145695) or methanol) is added to a solution of the racemic intermediate.

-

The mixture is heated to reflux and then allowed to cool slowly to room temperature, inducing the crystallization of the diastereomeric salt of the (S)-enantiomer.

-

The crystals are collected by filtration, washed with a cold solvent, and dried.

-

The resolved (S)-intermediate is liberated by treating the diastereomeric salt with an aqueous base (e.g., sodium hydroxide) and extracting with an organic solvent.

Synthesis of (S)-Bepotastine besilate

-

Alkylation: The resolved (S)-4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine is dissolved in a solvent such as acetone (B3395972) or acetonitrile. A base (e.g., potassium carbonate) and ethyl 4-bromobutanoate are added, and the mixture is heated to reflux for several hours.[1] After cooling, the inorganic salts are filtered off, and the filtrate is concentrated.

-

Hydrolysis: The crude ethyl (S)-bepotastine is dissolved in a mixture of ethanol and water containing sodium hydroxide.[2] The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).[2]

-

Salt Formation and Purification: The reaction mixture is neutralized with an acid, and the (S)-Bepotastine is extracted. The free base is then dissolved in a suitable solvent like acetonitrile, and a solution of benzenesulfonic acid in the same solvent is added.[3] The resulting precipitate of (S)-Bepotastine besilate is collected by filtration, washed, and dried to yield the final product.[3] The product can be further purified by recrystallization from a solvent mixture such as acetone and water to achieve high purity.[2]

Quantitative Data Summary

| Step | Product | Yield (%) | Purity (%) | Optical Purity (ee%) | Reference |

| Chiral Resolution | (S)-Bepotastine Intermediate | - | >99 | >99.5 | [4] |

| Alkylation & Hydrolysis | (S)-Bepotastine | 92-95 | - | - | [3] |

| Salt Formation | (S)-Bepotastine besilate | 64-70 | >99.8 | >99.5 | [1][2][3] |

| Recrystallization | Purified (S)-Bepotastine besilate | 81.3 | 99.97 | - | [2] |

Mechanism of Action: Histamine H1 Receptor Signaling Pathway

Bepotastine exerts its therapeutic effect primarily by acting as a potent and selective antagonist of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to histamine, initiates a signaling cascade leading to the classic symptoms of an allergic response.

Caption: Histamine H1 receptor signaling pathway.

By competitively binding to the H1 receptor, (S)-Bepotastine besilate prevents histamine from initiating this cascade, thereby alleviating the symptoms of allergic reactions.[5] Additionally, bepotastine has been shown to stabilize mast cells, which inhibits the release of histamine and other pro-inflammatory mediators, providing a dual mechanism of action.[5][6][7]

Conclusion

The synthesis of (S)-Bepotastine besilate is a well-established process that can be achieved with high yield and enantiomeric purity through methods such as chiral resolution. Understanding the detailed synthetic pathways and experimental conditions is crucial for the efficient and scalable production of this important active pharmaceutical ingredient. Furthermore, a thorough knowledge of its mechanism of action at the molecular level provides a solid foundation for further research and development in the field of anti-allergic therapies.

References

- 1. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]

- 7. This compound, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

Bepotastine besilate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of bepotastine (B66143) besilate. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Identity

Bepotastine besilate is the benzenesulfonate (B1194179) salt of bepotastine.[1] Bepotastine is a second-generation histamine (B1213489) H1 receptor antagonist.[2] The active form is the (S)-isomer.[3]

Chemical Name: (+)-(S)-4-{4-[(4-Chlorophenyl)(2-pyridyl)methoxy] piperidino} butyric acid monobenzenesulfonate[4]

CAS Number: 190786-44-8[5]

Molecular Formula: C₂₇H₃₁ClN₂O₆S[1]

Molecular Weight: 547.06 g/mol [5]

Chemical Structure:

Physicochemical Properties

This compound is a white to off-white or pale yellowish crystalline powder.[2][6] It is odorless and has a bitter taste.[3]

| Property | Value | Source(s) |

| Melting Point | 161-163°C | [5][7] |

| 187-190°C | [2] | |

| 138-141°C | [8] | |

| Solubility | Slightly soluble in water | [2] |

| Highly soluble in alcohol and acetone | [2] | |

| Soluble in methanol (B129727) and DMSO | [9] | |

| DMSO: ≥ 100 mg/mL (182.80 mM) | [10] | |

| DMSO: 90 mg/mL | [11] | |

| pKa | Data not available in the searched sources | |

| Optical Activity | [α]D²⁰ +6.0° (c = 5 in methanol) | [7][12] |

| [α]/D 4.5 to 6.5°, c = 1 in methanol | [5] | |

| Osmolality (1.5% ophthalmic solution) | Approximately 290 mOsm/kg | [4][6] |

| pH (1.5% ophthalmic solution) | 6.8 | [4][6] |

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with minimal systemic absorption following topical ophthalmic administration.

| Parameter | Value (Oral Administration, 10 mg) | Source(s) |

| Cmax (Maximum Plasma Concentration) | 99.9 (± 31.4) ng/mL | [13][14] |

| AUC₀-t (Area Under the Curve) | 388.9 (± 102.6) ng·h/mL | [13][14] |

| Tmax (Time to Maximum Concentration) | ~1 to 2 hours | [15] |

| Protein Binding | Approximately 55% | [15] |

| Metabolism | Minimally metabolized by CYP450 isozymes | [15] |

| Elimination Half-Life | ~2.5 hours | |

| Excretion | Primarily excreted unchanged in the urine (75-90%) | [6][15] |

Note: For the 1.5% ophthalmic solution administered four times daily, the Cmax was 7.3 ± 1.9 ng/mL.[15]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-allergic effects through a multi-faceted mechanism of action:

-

Histamine H1 Receptor Antagonism: It is a potent and selective antagonist of the histamine H1 receptor, directly blocking the effects of histamine, a key mediator of allergic symptoms.[1]

-

Mast Cell Stabilization: Bepotastine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[16]

-

Inhibition of Eosinophil Migration: It suppresses the migration of eosinophils to inflamed tissues, thereby reducing the late-phase allergic inflammatory response.[1][16]

The signaling pathway involved in the allergic response and the points of intervention by this compound are depicted below.

Caption: this compound's multi-faceted mechanism of action in the allergic cascade.

Experimental Protocols

Conjunctival Allergen Challenge (CAC) Model

The Conjunctival Allergen Challenge (CAC) model is a standardized method to evaluate the efficacy of anti-allergic ophthalmic drugs.

Objective: To assess the ability of this compound to inhibit ocular itching and redness induced by an allergen.

Methodology Workflow:

Caption: A typical workflow for a Conjunctival Allergen Challenge (CAC) study.

A detailed protocol for a CAC study typically involves the following steps:

-

Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.[17]

-

Allergen Titration: A screening visit is conducted to determine the concentration of allergen that elicits a standardized allergic response (e.g., a certain score for itching and redness).[18]

-

Randomization and Dosing: Subjects are randomly assigned to receive this compound ophthalmic solution or a placebo. A single drop is instilled in each eye.[17]

-

Allergen Challenge: At a predetermined time after dosing (e.g., 15 minutes for onset of action, 8 or 16 hours for duration of action), the predetermined allergen concentration is instilled into the conjunctival sac of each eye.[17]

-

Symptom Evaluation: Ocular itching and conjunctival redness are graded by the subject and an investigator, respectively, at multiple time points after the challenge (e.g., 3, 5, and 7 minutes for itching; 7, 15, and 20 minutes for redness).[19]

In Vitro Mast Cell Stabilization Assay

Objective: To determine the ability of this compound to inhibit the degranulation of mast cells and the release of histamine.

General Protocol Outline:

-

Mast Cell Culture: Rat peritoneal mast cells or a human mast cell line (e.g., HMC-1) are cultured under appropriate conditions.

-

Drug Incubation: The mast cells are pre-incubated with varying concentrations of this compound or a control vehicle for a specific period.

-

Mast Cell Stimulation: Degranulation is induced by adding a secretagogue, such as compound 48/80 or an ionophore like A23187.[16]

-

Histamine Quantification: The amount of histamine released into the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

Data Analysis: The percentage of histamine release inhibition by this compound is calculated relative to the control.

Histamine H1 Receptor Binding Assay

Objective: To determine the affinity and selectivity of this compound for the histamine H1 receptor.

General Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the histamine H1 receptor (e.g., from CHO-K1 cells transfected with the human H1 receptor gene) are prepared.

-

Radioligand Binding: The membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [³H]pyrilamine) in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity constant (Ki) can then be calculated.

Eosinophil Migration Assay

Objective: To evaluate the effect of this compound on the chemotaxis of eosinophils.

General Protocol Outline:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of allergic donors or from cultured cell lines (e.g., AML14.3D10).

-

Chemotaxis Assay: A Boyden chamber or a similar chemotaxis system is used. The lower chamber contains a chemoattractant (e.g., eotaxin or PAF), and the upper chamber contains the eosinophils pre-incubated with this compound or a control.[16]

-

Incubation: The chamber is incubated for a sufficient time to allow for cell migration through a porous membrane separating the two chambers.

-

Cell Counting: The number of eosinophils that have migrated to the lower chamber is quantified by microscopy or flow cytometry.

-

Data Analysis: The inhibition of eosinophil migration by this compound is calculated compared to the control.

Conclusion

This compound is a well-characterized second-generation antihistamine with a multi-faceted mechanism of action that makes it an effective treatment for allergic conditions such as allergic conjunctivitis. Its favorable physicochemical and pharmacokinetic properties contribute to its clinical efficacy and safety profile. The experimental protocols described herein provide a framework for the continued investigation of this compound and the development of new anti-allergic therapies.

References

- 1. This compound | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound BP EP USP CAS 190786-44-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. fda.gov [fda.gov]

- 5. 190786-44-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Bepotastine [drugfuture.com]

- 8. anaxlab.com [anaxlab.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. abmole.com [abmole.com]

- 12. This compound | 190786-44-8 [chemicalbook.com]

- 13. Pharmacokinetic comparisons of this compound and bepotastine salicylate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. centaurpharma.com [centaurpharma.com]

- 16. This compound, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound ophthalmic solution for the relief of nonocular symptoms provoked by conjunctival allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Treatment of allergic conjunctivitis with this compound ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

Bepotastine Besilate: A Technical Guide to its Histamine H1 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepotastine (B66143) besilate is a second-generation histamine (B1213489) H1 receptor antagonist with a dual mechanism of action, encompassing both the inhibition of H1 receptor signaling and the stabilization of mast cells. This potent anti-allergic agent has demonstrated efficacy in the treatment of various allergic conditions, including allergic rhinitis and urticaria. This technical guide provides an in-depth overview of the histamine H1 receptor antagonist activity of bepotastine besilate, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a highly selective antagonist of the histamine H1 receptor, a G protein-coupled receptor (GPCR) that plays a central role in the inflammatory and allergic responses.[1][2] Upon binding to the H1 receptor, histamine initiates a signaling cascade that leads to the classic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability. Bepotastine effectively mitigates these effects by competitively blocking the binding of histamine to the H1 receptor.[1] Beyond its direct antagonist activity, bepotastine also exhibits mast cell stabilizing properties, thereby inhibiting the release of histamine and other pro-inflammatory mediators from mast cells.[1][3] This dual action makes it a particularly effective therapeutic agent for allergic disorders.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data that characterize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Histamine H1 Receptor Antagonist Activity of this compound

| Parameter | Value | Assay Type |

| pIC50 | 5.7[4] | Functional Antagonism |

Table 2: In Vitro Mast Cell Stabilization Activity of this compound

| Parameter | Value | Cell Type | Stimulus |

| IC50 | 252 µM | Human Conjunctival Mast Cells | IgE Challenge |

Table 3: In Vivo Antihistaminic Activity of this compound

| Parameter | Value | Animal Model | Assay |

| ED50 | 0.028% | Guinea Pig | Histamine-Induced Vascular Permeability |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows relevant to the characterization of this compound.

Histamine H1 Receptor Signaling Pathway

This diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the point of intervention by this compound.

References

- 1. This compound, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. selleckchem.com [selleckchem.com]

Bepotastine Besilate: A Technical Guide to its Mast Cell Stabilizing Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bepotastine (B66143) besilate is a second-generation antihistamine that exhibits a dual mechanism of action: potent and selective antagonism of the histamine (B1213489) H1 receptor and significant mast cell stabilizing properties.[1][2][3] This latter characteristic is crucial for the prophylactic treatment of allergic conditions, as it inhibits the release of histamine and other pro-inflammatory mediators from mast cells, thereby preventing the initiation and propagation of the allergic cascade.[1][4] This technical guide provides an in-depth analysis of the mast cell stabilizing effects of bepotastine besilate, presenting quantitative data from various studies, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Assessment of Mast Cell Stabilization

The mast cell stabilizing effects of this compound have been quantified in several in vitro and in vivo studies. The following tables summarize key findings on its ability to inhibit the release of histamine and other degranulation markers.

Table 1: In Vitro Inhibition of Mast Cell Degranulation by this compound

| Cell Type | Stimulus | Mediator Measured | This compound Concentration | % Inhibition | Comparator(s) | Reference(s) |

| Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | Histamine | 1 mM | Statistically significant (p<0.01) | Olopatadine (no inhibition up to 1 mM), Ketotifen (inhibited at 0.1 mM, attenuated at 1 mM) | [5] |

| Human Conjunctival Mast Cells | IgE Challenge | Histamine | IC₅₀: 252 µM | 50% | Olopatadine (IC₅₀: 559 µM) | [6] |

| RBL-2H3 Cells | Substance P (1 x 10⁻⁴ M) | β-hexosaminidase | Not specified | Statistically significant (p=0.0009) | Pyliramine (failed to suppress) | [7][8] |

Table 2: In Vivo Mast Cell Stabilization and Anti-Allergic Effects of this compound

| Animal Model | Challenge | Endpoint Measured | This compound Concentration | Efficacy | Comparator(s) | Reference(s) |

| Guinea Pigs (Passive Cutaneous Anaphylaxis) | Ovalbumin | Vascular Permeability | Not specified | Dose-dependent inhibition | - | [9] |

| Guinea Pigs | Histamine-induced Vascular Permeability | Wheal Response | ED₅₀: 0.028% | Significant inhibition | Olopatadine (ED₅₀: 0.002%), Bilastine (ED₅₀: 0.034%) | [6] |

| Guinea Pigs | PAF-induced Eosinophil Infiltration | Eosinophil Count in Conjunctival Tissue | 1.0% | More effective suppression | Ketotifen 0.05% | [10] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the mast cell stabilizing properties of this compound.

In Vitro Mast Cell Degranulation Assay (RBL-2H3 Cells)

This protocol is based on methodologies used for assessing the effect of compounds on mast cell degranulation.[7][11][12]

Objective: To quantify the inhibitory effect of this compound on IgE-mediated degranulation of rat basophilic leukemia (RBL-2H3) cells by measuring the release of β-hexosaminidase.

Materials:

-

RBL-2H3 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

This compound

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

-

Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.

-

Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 24 hours.[11]

-

-

Compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Tyrode's buffer.

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Add 100 µL of various concentrations of this compound to the wells and incubate for 30 minutes at 37°C. Include a vehicle control.

-

-

Degranulation Induction:

-

Induce degranulation by adding 100 µL of 100 ng/mL DNP-BSA to each well.

-

For maximum degranulation (positive control), add DNP-BSA without any inhibitor.

-

For spontaneous release (negative control), add Tyrode's buffer instead of DNP-BSA.

-

To measure total release, lyse a separate set of untreated cells with 0.1% Triton X-100.

-

Incubate the plate for 1 hour at 37°C.[11]

-

-

β-Hexosaminidase Assay:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of pNAG substrate solution to each well containing the supernatant.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding 150 µL of stop buffer.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

-

Determine the IC₅₀ value for this compound.

-

In Vivo Model of Allergic Conjunctivitis in Guinea Pigs

This protocol is a synthesized representation of in vivo studies on allergic conjunctivitis.[6][10][13]

Objective: To evaluate the in vivo mast cell stabilizing and anti-allergic effects of topically administered this compound in a guinea pig model of allergic conjunctivitis.

Materials:

-

Guinea pigs

-

Ovalbumin (OA)

-

Aluminum hydroxide (B78521) gel (adjuvant)

-

This compound ophthalmic solution

-

Phosphate-buffered saline (PBS)

-

Evans blue dye (for vascular permeability assessment)

-

Histamine solution

Procedure:

-

Sensitization:

-

Actively sensitize guinea pigs by subconjunctival injection of OA mixed with aluminum hydroxide gel on day 0.[13]

-

-

Drug Administration and Allergen Challenge:

-

Evaluation of Clinical Signs:

-

At various time points post-challenge (e.g., 30 minutes), score the clinical signs of allergic conjunctivitis, including conjunctival redness, swelling, and discharge.[6]

-

-

Assessment of Vascular Permeability (Optional):

-

Prior to challenge, intravenously inject Evans blue dye.

-

After a set time post-challenge, measure the amount of dye leakage into the conjunctival tissue to quantify vascular permeability.[6]

-

-

Histological Analysis (Optional):

-

At a later time point (e.g., 4 hours post-challenge), euthanize the animals and collect conjunctival tissue.

-

Perform histological staining (e.g., Giemsa) to quantify the infiltration of inflammatory cells, such as eosinophils.[13]

-

-

Data Analysis:

-

Compare the clinical scores, dye leakage, and inflammatory cell counts between the bepotastine-treated and vehicle-treated groups to determine the efficacy of this compound.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway in mast cell degranulation and a typical experimental workflow for evaluating mast cell stabilizers.

Caption: IgE-mediated mast cell activation pathway and the inhibitory action of bepotastine.

Caption: Workflow for in vitro assessment of mast cell stabilizing agents.

Mechanism of Action

This compound exerts its mast cell stabilizing effect through multiple mechanisms.[2][9][10] While it is a potent H1-receptor antagonist, its ability to prevent degranulation is a distinct and crucial aspect of its therapeutic profile.[1][4] The stabilization of the mast cell membrane inhibits the influx of calcium ions that is essential for the fusion of granular membranes with the cell membrane and the subsequent release of pre-formed mediators.[4] Furthermore, bepotastine has been shown to inhibit the production and release of other pro-inflammatory substances, such as leukotrienes and certain cytokines like IL-5, which contributes to its overall anti-inflammatory effect by limiting the recruitment and activation of eosinophils.[2][3][9][14]

Conclusion

The evidence strongly supports the role of this compound as an effective mast cell stabilizer. Its ability to inhibit the release of histamine and other inflammatory mediators from mast cells, as demonstrated by both in vitro and in vivo studies, underscores its utility in the management of allergic conditions. The dual action of H1-receptor antagonism and mast cell stabilization provides both immediate symptomatic relief and a prophylactic effect, making it a valuable therapeutic agent for diseases such as allergic rhinitis and allergic conjunctivitis.[1][15] Further research into the precise molecular interactions of bepotastine with the components of the degranulation machinery will continue to enhance our understanding of its therapeutic benefits.

References

- 1. saudijournals.com [saudijournals.com]

- 2. Treatment of allergic conjunctivitis with this compound ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the treatment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Novel Functional Aspect of Antihistamines: The Impact of this compound on Substance P-Induced Events - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel functional aspect of antihistamines: the impact of this compound on substance p-induced events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. google.com [google.com]

- 13. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

Bepotastine Besilate: A Multifaceted Inhibitor of Eosinophil Migration in Allergic Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Eosinophils are key effector cells in the pathogenesis of allergic diseases, including allergic rhinitis and conjunctivitis. Their recruitment to inflammatory sites is a critical step in the late-phase allergic response, contributing significantly to tissue damage and symptom persistence. Bepotastine (B66143) besilate, a second-generation histamine (B1213489) H1 receptor antagonist, has demonstrated potent anti-allergic properties that extend beyond its antihistaminic effects. A significant component of its therapeutic efficacy lies in its ability to directly inhibit the migration of eosinophils. This technical guide provides a comprehensive overview of the mechanisms underlying bepotastine besilate's inhibition of eosinophil migration, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Introduction: The Role of Eosinophils in Allergic Inflammation

Eosinophils are granulocytic leukocytes that play a central role in type I hypersensitivity reactions.[1] Following initial allergen exposure and mast cell degranulation, a late-phase reaction occurs 6-24 hours later, characterized by the infiltration of inflammatory cells, predominantly eosinophils, into the affected tissues.[2] This recruitment is orchestrated by a variety of chemoattractants, including eotaxins (CCL11, CCL24, CCL26), leukotriene B4 (LTB4), and platelet-activating factor (PAF).[3][4][5] Once at the site of inflammation, activated eosinophils release a plethora of cytotoxic granule proteins, reactive oxygen species, and pro-inflammatory cytokines, leading to tissue damage, increased vascular permeability, and amplification of the inflammatory cascade.[6] Therefore, inhibition of eosinophil migration represents a key therapeutic strategy for the management of allergic diseases.

This compound is a multi-action agent that not only acts as a potent and selective H1 receptor antagonist but also stabilizes mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[1][3] Furthermore, extensive preclinical and clinical evidence has established its role in suppressing eosinophil-mediated inflammation.[2][7][8] This guide will delve into the specific mechanisms by which this compound exerts its inhibitory effects on eosinophil chemotaxis.

Quantitative Analysis of this compound's Inhibitory Effect on Eosinophil Chemotaxis

In vitro studies have quantified the inhibitory potency of this compound on eosinophil migration induced by various chemoattractants. The following table summarizes the key findings from a comparative study investigating the effects of this compound, ketotifen (B1218977) fumarate, and olopatadine (B1677272) hydrochloride on leukotriene B4 (LTB4)-induced chemotaxis of guinea pig peritoneal eosinophils.[4]

| Compound | Concentration (mM) | Inhibition of LTB4-induced Eosinophil Chemotaxis (% of Control) |

| This compound | 0.1 | 81.4% |

| 1 | 30.7% | |

| Ketotifen Fumarate | 0.1 | 79.3% |

| 1 | 1.8% (cell injury observed) | |

| Olopatadine Hydrochloride | 1 | 68.5% (slight inhibition) |

| Table 1: Comparative Inhibition of LTB4-Induced Eosinophil Chemotaxis. Data sourced from a study by Kida et al. (2009).[4] |

These data demonstrate that this compound dose-dependently inhibits LTB4-induced eosinophil chemotaxis, with a more potent effect observed at 1 mM.[4] Notably, at this concentration, ketotifen induced cell injury, highlighting a favorable safety profile for bepotastine.[4] Olopatadine showed only weak inhibition under the same conditions.[4]

In addition to inhibiting LTB4-mediated chemotaxis, bepotastine has been shown to be more effective than ketotifen in suppressing PAF-induced eosinophil infiltration into conjunctival tissue in in vivo models.[7]

Experimental Protocols

Eosinophil Isolation from Guinea Pig Peritoneum

A precise understanding of the experimental methodology is crucial for the interpretation and replication of research findings. The following is a detailed protocol for the isolation of eosinophils, a prerequisite for in vitro migration assays.

Materials:

-

Male Hartley guinea pigs

-

Sephadex G-25 beads

-

Physiological saline

-

Percoll solution

-

Hanks' Balanced Salt Solution (HBSS)

-

Ficoll-Paque

-

Wright-Giemsa stain

Protocol:

-

Induce eosinophil-rich peritoneal exudates by intraperitoneally injecting guinea pigs with 10 mL of a 1% Sephadex G-25 suspension in physiological saline.

-